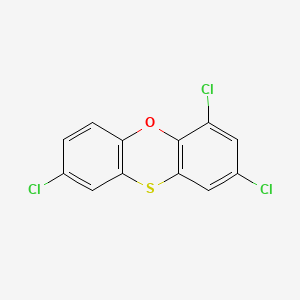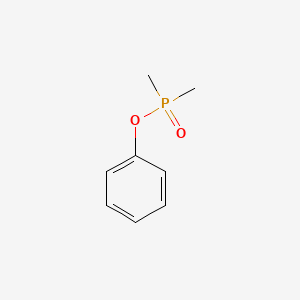
Phenyl dimethylphosphinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Phenyl dimethylphosphinate is an organophosphorus compound characterized by the presence of a phenyl group attached to a dimethylphosphinate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenyl dimethylphosphinate can be synthesized through several methods. One common approach involves the reaction of phenylphosphonic dichloride with dimethylamine under controlled conditions. The reaction typically requires an inert atmosphere and a suitable solvent, such as dichloromethane, to facilitate the process. The reaction proceeds as follows:
PhP(O)Cl2+2Me2NH→PhP(O)(NMe2)2+2HCl
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, ensures the efficient production of the compound.
Properties
CAS No. |
57244-61-8 |
|---|---|
Molecular Formula |
C8H11O2P |
Molecular Weight |
170.15 g/mol |
IUPAC Name |
dimethylphosphoryloxybenzene |
InChI |
InChI=1S/C8H11O2P/c1-11(2,9)10-8-6-4-3-5-7-8/h3-7H,1-2H3 |
InChI Key |
UOUBSNKDIDEUCV-UHFFFAOYSA-N |
Canonical SMILES |
CP(=O)(C)OC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




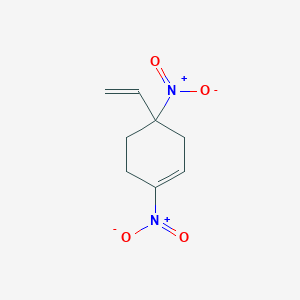
![3-{[Ethyl(phenyl)amino]methyl}benzene-1-sulfonamide](/img/structure/B14631994.png)
![acetic acid;[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methanol](/img/structure/B14631997.png)
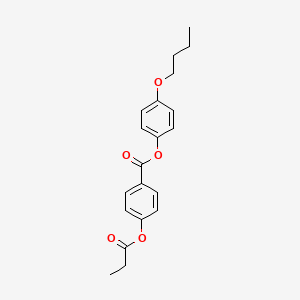
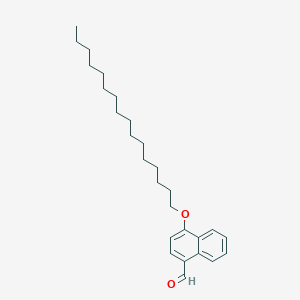
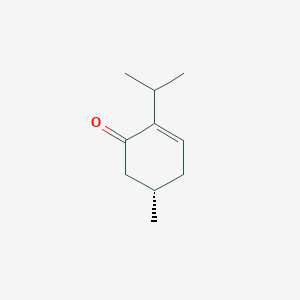
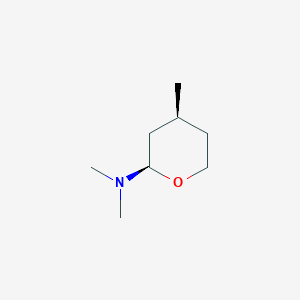
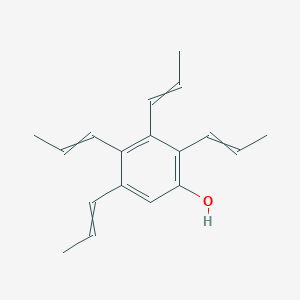
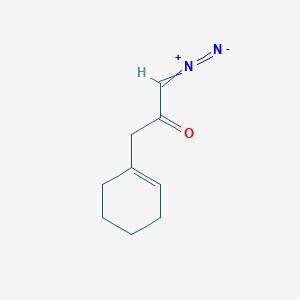
![N-[2-(1-Methylcyclopropyl)ethylidene]hydroxylamine](/img/structure/B14632035.png)
![6-(4-Hydroxybutan-2-yl)-1,3,3-trimethylbicyclo[2.2.2]octan-2-one](/img/structure/B14632039.png)
